Methyl 4-(chloromethyl)thiophene-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-(chloromethyl)thiophene-2-carboxylate” is represented by the SMILES stringO=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=CS1
. The InChI key is PHCVKNYIUNVNBH-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“Methyl 4-(chloromethyl)thiophene-2-carboxylate” is a solid compound . Its molecular weight is 252.72 .Scientific Research Applications
Genotoxic and Carcinogenic Potential
- Thiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, have been assessed for genotoxic, mutagenic, and carcinogenic potentials. Studies using assays like the Ames test and Comet assay revealed no positive response in the Ames tests, and DNA damage was observed only at high concentrations (Lepailleur et al., 2014).
Chemical Synthesis and Reactions
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, have been studied for their reactions with alcohols, leading to the formation of thiophene-2,4-diols and other derivatives (Corral & Lissavetzky, 1984).
- Methyl 4-aryl-thiophene-2-carboxylate derivatives have been synthesized, with some new compounds being identified. This involves the use of 2-Aryl-Vinamidinium salts and methylthioglycolate (Xue, 2006).
Photophysical Properties and Applications
- Photochemical synthesis of 4H-Thieno[3,2-c]chromene and its optical properties have been explored. These compounds have potential applications as covert marking pigments (Ulyankin et al., 2021).
Environmental and Industrial Applications
- The recovery and reuse of acetic acid in the production process of methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, an intermediate in pharmaceuticals and herbicides, have been investigated. This involves techniques like azeotropic distillation and extraction (Wang Tian-gui, 2006).
Antimicrobial and Antitumor Potential
- Synthesis and evaluation of tetra-substituted thiophene derivatives, prepared using a one-pot three-component method, have demonstrated antimicrobial activity. These derivatives include ethyl 2-oxoacetate and ethyl 3-oxopropanoate derivatives (Sable et al., 2014).
Luminescent Sensory Materials
- Thiophene-based metal-organic frameworks (MOFs) have been used as luminescent sensory materials for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI). They also show promise in trapping pesticides from waste solutions (Zhao et al., 2017).
Future Directions
properties
IUPAC Name |
methyl 4-(chloromethyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMKOZMCIPWLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428318 | |
Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chloromethyl)thiophene-2-carboxylate | |
CAS RN |
34767-85-6 | |
Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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